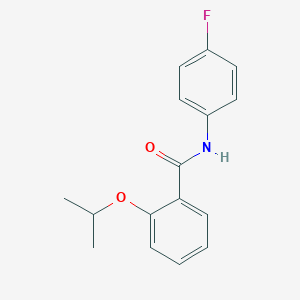

N-(4-fluorophenyl)-2-isopropoxybenzamide

Description

N-(4-Fluorophenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a fluorophenyl group at the N-position and an isopropoxy substituent at the 2-position of the benzamide core. The fluorine atom on the phenyl ring enhances electronegativity and may influence molecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical in medicinal chemistry .

Properties

Molecular Formula |

C16H16FNO2 |

|---|---|

Molecular Weight |

273.3g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19) |

InChI Key |

IHLMZKPCRHETDM-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Benzamide Derivatives

Key Observations:

- Steric Effects: The isopropoxy group in the target compound provides greater steric hindrance than the isopropyl group in 4-(4-amino...)-N-isopropylbenzamide , which may influence binding pocket interactions.

- Halogen Position : The 2,4-difluorophenyl substituent in the thiazol-containing analogue introduces dual electronic effects, contrasting with the single fluorine in the target compound.

Halogen-Substituted Analogues

Evidence from halogen-substituted phenyl maleimides (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM) suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL) . However, in benzamides, fluorine’s electronegativity may enhance dipole interactions or alter metabolic stability compared to bulkier halogens. For example, the 4-fluorophenyl group in the target compound could improve membrane permeability relative to bromine or iodine analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.